A Technical Guide to 2-(2-chloroacetamido)-N-benzylbenzamide: Synthesis, Chemical Identity, and Anticipated Biological Profile
A Technical Guide to 2-(2-chloroacetamido)-N-benzylbenzamide: Synthesis, Chemical Identity, and Anticipated Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-chloroacetamido)-N-benzylbenzamide (CAS No. 53824-92-3), a compound of interest in medicinal chemistry. Despite a notable absence of direct pharmacological studies on this specific molecule, its structural motifs—an N-benzylbenzamide core and a reactive chloroacetamide group—suggest a rich potential for biological activity. This document delineates the compound's precise chemical identity, including its IUPAC name and known synonyms. Furthermore, it presents a logical, field-proven synthetic pathway, complete with a detailed experimental protocol derived from established methodologies for analogous structures. The guide culminates in a synthesized analysis of the compound's anticipated biological profile, drawing upon authoritative research into structurally related N-benzylbenzamide and chloroacetamide derivatives. This extrapolation provides a scientifically grounded framework for future investigation into its potential as a therapeutic agent, particularly in oncology and neurodegenerative disease.
Chemical Identity and Properties
A precise understanding of a compound's nomenclature and physicochemical properties is fundamental to any research endeavor.
Nomenclature and Identifiers
-
Synonyms: N-Benzyl-2-(2-chloroacetamido)benzamide[1]
Chemical Structure
The structure of 2-(2-chloroacetamido)-N-benzylbenzamide is characterized by a central benzamide scaffold. The amide nitrogen is substituted with a benzyl group, and the phenyl ring is substituted at the ortho-position with a chloroacetamido group.
Figure 1: Chemical structure of N-benzyl-2-[(chloroacetyl)amino]benzamide.
Physicochemical Properties
While experimental data for the target compound is scarce, its properties can be predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅ClN₂O₂ | [2][3] |
| Molecular Weight | 302.76 g/mol | [3][4] |
| Predicted XlogP | 3.0 - 3.2 | [2][4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Plausible Synthetic Pathways
There is no specific literature detailing the synthesis of 2-(2-chloroacetamido)-N-benzylbenzamide. However, a logical and efficient two-step synthesis can be proposed based on well-established organic chemistry principles: the synthesis of an aminobenzamide precursor followed by chloroacetylation.
Retrosynthetic Analysis
The primary disconnection for a retrosynthetic analysis is at the two amide bonds. The most logical approach involves the late-stage introduction of the reactive chloroacetyl group. This protects the reactive moiety until the final step and utilizes a more stable precursor.
Figure 2: Retrosynthetic analysis of 2-(2-chloroacetamido)-N-benzylbenzamide.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure derived from methodologies used for synthesizing similar compounds.[5][6][7] Optimization may be required.
Step 1: Synthesis of 2-amino-N-benzylbenzamide
This step involves the reaction of isatoic anhydride with benzylamine, which provides an efficient route to N-substituted 2-aminobenzamides.[6][8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in dimethylformamide (DMF).
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Addition of Amine: To the stirred solution, add benzylamine (1.0 equivalent) dropwise.
-
Reaction: Heat the mixture to reflux (approximately 150-160°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction involves the nucleophilic attack of the amine on a carbonyl group of the anhydride, followed by ring-opening and decarboxylation.[9][10]
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-amino-N-benzylbenzamide.
Step 2: Synthesis of 2-(2-chloroacetamido)-N-benzylbenzamide
This step is a standard N-acylation using chloroacetyl chloride.[5][7][11]
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 2-amino-N-benzylbenzamide (1.0 equivalent) from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.
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Cooling and Base Addition: Cool the solution to 0°C in an ice bath. Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to neutralize the HCl byproduct that will be formed.[5]
-
Acylation: Add chloroacetyl chloride (1.0-1.2 equivalents) dropwise to the cooled, stirred solution, ensuring the temperature remains below 10°C. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 2-(2-chloroacetamido)-N-benzylbenzamide.
Anticipated Biological Profile and Mechanistic Insights
While no direct experimental data exists for 2-(2-chloroacetamido)-N-benzylbenzamide, its structural components allow for an informed projection of its potential biological activities. This analysis is based on the known pharmacology of the N-benzylbenzamide and chloroacetamide scaffolds.
Potential as an Antitumor Agent
The N-benzylbenzamide scaffold is present in a number of compounds investigated for their anticancer properties.
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Tubulin Polymerization Inhibition: Several novel N-benzylbenzamide derivatives have been designed and synthesized as potent inhibitors of tubulin polymerization.[12][13] One such compound demonstrated significant antiproliferative activities with IC₅₀ values in the low nanomolar range (12-27 nM) against various cancer cell lines.[12][13] These agents typically bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The N-benzyl group often serves as a "cap" group that orients the molecule within the binding pocket.[1]
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Reactive Chloroacetamide Moiety: The chloroacetamide group is a known electrophilic pharmacophore.[1] It can act as a covalent modifier of biological targets, such as the cysteine residues in the active sites of enzymes. This covalent inhibition can lead to irreversible inactivation of the target protein, a strategy employed in the design of some anticancer drugs.[14] For instance, 2-chloroacetamides bearing thiazole scaffolds have shown significant cytotoxic activity against leukemia and breast cancer cell lines, with glutathione S-transferase (GST) inhibition proposed as a potential mechanism.[14]
Figure 3: Hypothesized mechanism of antitumor activity via tubulin polymerization inhibition.
Potential Neuropharmacological Activity
The benzamide structure is a well-established pharmacophore in the design of drugs targeting the central nervous system (CNS).[1]
-
Dopamine Receptor Antagonism: N-benzyl benzamide derivatives have been synthesized and evaluated as dopamine D2 receptor antagonists, suggesting potential for neuroleptic (antipsychotic) activity.[1][15]
-
Butyrylcholinesterase (BChE) Inhibition: In the context of Alzheimer's disease, a series of N-benzyl benzamide derivatives were identified as selective, sub-nanomolar inhibitors of BChE.[16] Certain compounds showed neuroprotective effects and improved cognitive function in animal models, highlighting the potential of this scaffold in treating neurodegenerative disorders.[16]
Potential Antimicrobial Activity
Both benzamide and chloroacetamide derivatives have been explored as antimicrobial agents.
-
Benzamides: Amide derivatives of benzoic acids are known to possess a wide range of pharmacological effects, including antibacterial and antifungal activities.[17]
-
Chloroacetamides: The chloroacetamide moiety is a known pharmacophore in the development of new antimicrobial agents.[18]
Conclusion and Future Directions
2-(2-chloroacetamido)-N-benzylbenzamide is a molecule with a compelling, albeit currently unexplored, potential in drug discovery. Its chemical architecture, combining the privileged N-benzylbenzamide scaffold with a reactive chloroacetamide warhead, presents a unique opportunity for therapeutic innovation. The synthetic route proposed herein is logical and based on reliable, well-documented chemical transformations, providing a clear path for its synthesis and subsequent investigation.
The extrapolated biological profile strongly suggests that initial screening efforts should be directed toward its potential as an antitumor agent, specifically as a tubulin polymerization inhibitor, and as a potential modulator of CNS targets. The presence of the reactive chloroacetamide group warrants investigation into its potential for covalent modification of target proteins.
It must be emphasized that while the analysis presented in this guide is grounded in established medicinal chemistry principles, it is based on extrapolation from related compounds. There is a clear and urgent need for direct experimental validation. Future research should focus on the synthesis of 2-(2-chloroacetamido)-N-benzylbenzamide and the in vitro evaluation of its cytotoxic, neuropharmacological, and antimicrobial activities. Such studies will be crucial in determining whether the promising potential of this molecule can be translated into tangible therapeutic applications.
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